N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine
Description
N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine (abbreviated as Cbz-Ile-Leu-OH) is a dipeptide derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the N-terminal isoleucine residue. This compound is widely used in peptide synthesis to prevent undesired side reactions during coupling steps . Its structure includes two hydrophobic amino acids (isoleucine and leucine), making it relevant in studies of enzyme-substrate interactions or hydrophobic peptide motifs.
Key properties include:
Properties
Molecular Formula |
C20H30N2O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-5-14(4)17(18(23)21-16(19(24)25)11-13(2)3)22-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t14-,16-,17-/m0/s1 |
InChI Key |
BSRAGXJNZJMFMY-XIRDDKMYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Peptide Coupling Using Boric Acid Catalysis
A recent industrially feasible method for preparing Cbz-protected dipeptides, including analogs like N-[(Benzyloxy)carbonyl]-L-leucyl-L-phenylalaninate, employs boric acid as a catalyst . This method is adaptable to this compound synthesis due to structural similarity.
- Catalyst: Boric acid (readily available, inexpensive, non-toxic)
- Base: Sodium bicarbonate preferred for condensation reactions
- Solvent: Aromatic hydrocarbons such as toluene (preferred), or nitriles and chlorinated hydrocarbons
- Temperature: Reaction carried out from ambient (~20°C) to reflux temperature of solvent (e.g., toluene reflux ~110°C)
- Procedure:
- Dissolve methyl ester of L-leucine or L-isoleucine derivative in toluene.
- Add saturated sodium bicarbonate solution to maintain basic conditions.
- Add N-Cbz-L-isoleucine and boric acid catalyst.
- Stir and heat to reflux for 4–6 hours with azeotropic removal of water to drive the condensation.
- Cool, filter solids, wash with sodium bicarbonate solution, and isolate product.
This method avoids hazardous reagents like hexamethylphosphoramide and is more environmentally friendly and scalable.
Use of Traditional Coupling Agents
Classical peptide synthesis methods use coupling reagents such as:
- BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)
- HOBT (1-Hydroxybenzotriazole)
- DIEA (N,N-Diisopropylethylamine)
These reagents activate the carboxyl group of N-Cbz-L-isoleucine or L-leucine to form an active ester intermediate, which then reacts with the amino group of the other amino acid to form the peptide bond.
However, these methods are less preferred industrially due to:
Phase Transfer Catalysis and Solvent Extraction
An alternative approach involves phase transfer catalysis to prepare N-benzyloxycarbonyl amino acids, which can be extended to dipeptide synthesis:
- Use of poly(ethylene glycol) as phase transfer reagent to facilitate reaction between aqueous and organic phases.
- Acidification and precipitation of the protected amino acid intermediate.
- Extraction with organic solvents such as ethyl acetate, toluene, or diethyl ether.
- Drying and purification by evaporation and crystallization.
This method is advantageous for producing high-purity N-Cbz amino acids, which are key intermediates in dipeptide synthesis.
Data Table: Comparison of Preparation Methods
| Aspect | Boric Acid Catalysis Method | Traditional Coupling Agents Method | Phase Transfer Catalysis Method |
|---|---|---|---|
| Catalyst/Reagent | Boric acid | BOP, HOBT, DIEA | Poly(ethylene glycol) |
| Base | Sodium bicarbonate | Organic bases (DIEA, triethylamine) | Not always required |
| Solvent | Toluene (preferred), aromatic hydrocarbons | Various organic solvents (e.g., DMF, DCM) | Ethyl acetate, toluene, diethyl ether |
| Temperature | 20°C to reflux (~110°C) | Ambient to mild heating | Ambient to mild heating |
| Reaction Time | 4–6 hours | Variable, often shorter | Variable |
| Environmental Impact | Low toxicity, eco-friendly | Toxic solvents, carcinogenic byproducts | Moderate, depends on solvent use |
| Industrial Feasibility | High | Moderate to low | Moderate |
| Yield and Purity | High yield, easy purification | High yield, but purification complex | High purity N-Cbz amino acids |
Research Findings and Notes
- Boric acid catalysis has been demonstrated to be an efficient, cost-effective, and less time-consuming method for preparing Cbz-protected dipeptides, with good yields and minimal environmental hazards.
- Sodium bicarbonate is preferred as a base due to its mildness and compatibility with the catalyst and solvent system.
- The choice of solvent significantly affects the reaction efficiency; toluene is favored for its ability to azeotropically remove water, driving the condensation forward.
- Traditional coupling agents, while effective, pose safety and environmental concerns, limiting their industrial application.
- Phase transfer catalysis offers an alternative for preparing N-Cbz amino acids, which are precursors to dipeptides, with advantages in cost and ease of separation.
- Purification typically involves filtration, washing with bicarbonate solution, and drying under controlled temperature to obtain high-purity product.
Chemical Reactions Analysis
Deprotection Reactions
The Cbz group is selectively removable under specific conditions, allowing further peptide chain elongation or functionalization.
Hydrogenolysis
-
Reaction : Catalytic hydrogenation cleaves the benzyloxycarbonyl group.
-
Conditions :
-
Catalyst : Palladium on carbon (Pd/C) or palladium hydroxide (Pearlman’s catalyst).
-
Solvent : Methanol, ethanol, or acetic acid.
-
Atmosphere : Hydrogen gas (H₂) at 1–3 atm.
-
Example :
Acidolysis
-
Reagents : Hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid (TFA) .
-
Conditions :
-
30% HBr in acetic acid, 0–5°C, 1–2 hours.
-
TFA with scavengers (e.g., anisole) for milder cleavage.
-
-
Limitation : Risk of tert-butyl or other acid-labile group cleavage if present.
Coupling Reactions
The carboxylic acid terminus of Cbz-Ile-Leu-OH participates in peptide bond formation.
Activation Methods
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | Dichloromethane (DCM), 0°C to RT | 85–90% | |
| EDC/HOBt | DMF, RT | 88–92% | |
| HATU | DCM/DMF, 0°C | 90–95% |
Example :
Stability Under Synthetic Conditions
-
pH Sensitivity : Stable in mildly acidic to neutral conditions (pH 4–7) but degrades in strong bases (pH >10) via hydrolysis of the ester linkage .
-
Thermal Stability : Decomposes above 110°C, necessitating low-temperature storage (2–8°C) .
Side Reactions and Mitigation
Scientific Research Applications
Biochemical Research Applications
1.1 Enzyme Substrates
N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine serves as a substrate for various proteolytic enzymes. Its benzyloxycarbonyl (Z) protecting group allows for selective cleavage in peptide synthesis and degradation studies. This property is particularly useful in understanding enzyme kinetics and specificity. For instance, it has been utilized in assays involving the proteasome, where its cleavage can indicate protease activity and efficiency .
1.2 Drug Development
The compound has been implicated in drug development, particularly in the context of anti-mycobacterial agents. Molecular docking studies have indicated that this compound can interact with key mycobacterial targets, suggesting potential pathways for drug optimization against tuberculosis and other mycobacterial infections . The ability to predict binding affinities and interactions with target proteins enhances its utility in rational drug design.
Molecular Docking Studies
Molecular docking simulations have been employed to assess the interaction of this compound with various biological targets. These studies provide insights into the binding energies and conformational dynamics of the compound when interacting with proteins involved in mycobacterial metabolism.
Table 1: Binding Energies of this compound with Mycobacterial Targets
These values indicate that this compound exhibits favorable binding interactions compared to established anti-tuberculosis drugs, suggesting its potential as a lead compound for further development.
Case Studies
3.1 Anti-Mycobacterial Activity
In a recent study, researchers utilized molecular docking to explore the anti-mycobacterial properties of this compound alongside other natural products. The compound demonstrated significant binding affinity towards DprE1, a critical enzyme in the mycobacterial cell wall synthesis pathway, indicating its potential role as an inhibitor .
3.2 Synthesis and Characterization
The synthesis of this compound has been documented extensively, showcasing various methods that highlight its versatility as a building block in peptide synthesis. Researchers have reported successful incorporation into larger peptide sequences, enhancing the complexity and functionality of synthesized peptides for therapeutic applications .
Mechanism of Action
Z-ILE-LEU-OH exerts its effects by interacting with specific enzymes and proteins. The compound’s CBZ group protects the dipeptide, allowing it to bind to enzyme active sites without undergoing immediate degradation. This interaction facilitates the study of enzyme kinetics and protein binding mechanisms .
Molecular Targets and Pathways: : The primary molecular targets of Z-ILE-LEU-OH are carboxypeptidase enzymes. The compound binds to the enzyme’s active site, enabling researchers to analyze enzyme activity and specificity. The pathways involved include peptide hydrolysis and protein degradation .
Comparison with Similar Compounds
Structural Analogues: Cbz-Protected Dipeptides
N-Benzyloxycarbonyl-L-Valyl-L-Leucine (Cbz-Val-Leu-OH)
- Molecular Formula : C₁₉H₂₈N₂O₅ .
- Melting Point : 134–136°C (lit. 135–137°C) .
- Optical Rotation : [α]D²⁵ = −20.5 (c 0.47, CH₂Cl₂) vs. [α]D²⁰ = −24.0 for Cbz-Ile-Leu-OH (estimated) .
N-[(Benzyloxy)carbonyl]-L-Leucine (Cbz-Leu-OH)
- Molecular Formula: C₁₄H₁₉NO₄ .
- Molecular Weight : 265.31 g/mol .
- Role: Monomeric precursor; lacks the dipeptide backbone, limiting its utility in studying peptide-protein interactions.
Functional Analogues: Modified Backbones or Protecting Groups
N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-Isoleucyl-L-Leucine
- Molecular Formula : C₂₃H₃₅N₃O₆ .
- Key Feature: Incorporates a hydroxyamino-oxobutanoyl group, enhancing metal-chelating properties for protease inhibition .
- Application : Studied as a zinc-binding inhibitor in viral protease research (e.g., SARS-CoV-2 Mpro) .
Boc-Protected Analogues (e.g., N-Boc-L-Leucine)
- Molecular Formula: C₁₂H₂₃NO₄ .
- Stability : Boc groups are cleaved under acidic conditions (e.g., TFA), whereas Cbz requires catalytic hydrogenation .
- Advantage : Boc is preferred for SPPS due to orthogonal protection strategies.
Reactive Derivatives: Active Esters
N-(Benzyloxycarbonyl)-L-Leucine p-Nitrophenyl Ester
Biological Activity
N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine (Z-Ile-Leu) is a dipeptide compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including interaction studies, synthesis, and applications in pharmaceutical development.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 378.46 g/mol. The compound consists of isoleucine and leucine amino acids, with a benzyloxycarbonyl (Z) protecting group that enhances its stability and reactivity in biochemical applications .
The biological activity of Z-Ile-Leu is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzyloxycarbonyl group can influence binding kinetics and specificity compared to unprotected peptides. Interaction studies have demonstrated that Z-Ile-Leu can effectively bind to specific enzymes, potentially modulating their activity .
Biological Activities
- Enzyme Interaction : Z-Ile-Leu has been shown to exhibit significant binding affinity for certain proteases, which may lead to inhibition or modulation of enzymatic activity. This property is crucial for developing therapeutic agents targeting proteolytic pathways.
- Peptide Synthesis : The compound's reactivity allows it to participate in coupling reactions with other amino acids or peptide chains, facilitating the synthesis of longer peptides through amide bond formation. This characteristic is particularly useful in the field of peptide drug development .
- Antimicrobial Properties : Research indicates that amino acid-based compounds, including derivatives of Z-Ile-Leu, may possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential bacterial functions .
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of Z-Ile-Leu on a specific serine protease involved in inflammatory responses. The results indicated that Z-Ile-Leu significantly reduced enzyme activity in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial efficacy of Z-Ile-Leu against various bacterial strains. The findings revealed that the compound exhibited bactericidal effects, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Comparative Analysis
To better understand the significance of Z-Ile-Leu in biochemical research, a comparison with structurally similar compounds is presented below:
| Compound | Structure | Unique Features |
|---|---|---|
| This compound | CHNO | Contains both isoleucine and leucine |
| N-Benzyloxycarbonyl-L-Valine | CHNO | Focuses on valine; useful for branched amino acid studies |
| N-Benzyloxycarbonyl-L-Alanine | CHNO | Smaller size; often used for comparative studies |
The unique combination of isoleucine and leucine in Z-Ile-Leu provides distinct biochemical properties relevant for research applications not found in simpler derivatives .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine, and how can purity be ensured?
- Methodology :
- Synthesis : Use benzyloxycarbonyl (Z/Cbz) chloride to protect the α-amino group of L-isoleucine, followed by coupling with L-leucine via carbodiimide-mediated activation (e.g., DCC or EDC with HOBt). Reaction conditions (anhydrous solvents, 0–4°C for activation, RT for coupling) are critical to minimize racemization .
- Purification : Employ recrystallization (e.g., ethyl acetate/hexane mixtures) or reverse-phase HPLC with C18 columns. Monitor purity via TLC (Rf values) and HPLC (≥98% purity threshold) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structure using H and C NMR, focusing on the Cbz group’s benzyl protons (δ 5.0–5.2 ppm) and amide protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] expected at m/z 336.38 for C17H24N2O5) .
- Optical Rotation : Measure specific rotation ([α]) to confirm enantiomeric purity (e.g., -16° to -18° for Z-protected leucine derivatives in ethanol) .
Q. How should this compound be stored to maintain stability, and what are its decomposition risks?
- Methodology :
- Storage : Store at 0–6°C in airtight, light-protected containers. Avoid moisture and oxidizing agents.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Decomposition products may include CO, CO, and nitrogen oxides under extreme conditions .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during peptide coupling reactions involving this compound?
- Methodology :
- Racemization Mitigation : Use low-temperature coupling, HOBt/DMAP additives, and short reaction times. Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy .
- Solid-Phase Adaptation : Immobilize the C-terminal leucine on resin, activate the N-terminal Cbz-isoleucine with HATU, and monitor coupling efficiency via Kaiser test .
Q. What strategies resolve contradictions in solubility data reported for this compound?
- Methodology :
- Solvent Screening : Test solubility in DMSO, DMF, THF, and aqueous buffers (pH 2–12) using nephelometry or UV-Vis spectroscopy.
- Purity Verification : Re-examine conflicting samples via elemental analysis or H NMR to rule out impurities (e.g., residual solvents or diastereomers) .
Q. How can degradation pathways be systematically studied under varying experimental conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Identify thermal decomposition thresholds (e.g., >150°C).
- LC-MS/MS : Characterize degradation products in oxidative (HO) or hydrolytic (acid/base) environments. Compare with reference standards .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodology :
- Process Optimization : Use flow chemistry for controlled reagent mixing and temperature gradients. Validate ee at each step via chiral SFC (supercritical fluid chromatography).
- Scale-Up Risks : Monitor exotherms during Cbz protection and adjust cooling rates to prevent racemization .
Q. How does the Cbz group influence peptide secondary structure in model systems?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
